2'-methyl-N-[(oxolan-2-yl)methyl]-[5,5'-bipyrimidin]-2-amine
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Overview
Description
2’-methyl-N-[(oxolan-2-yl)methyl]-[5,5’-bipyrimidin]-2-amine is a complex organic compound that features a bipyrimidine core with a methyl group and an oxolan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-methyl-N-[(oxolan-2-yl)methyl]-[5,5’-bipyrimidin]-2-amine typically involves multi-step organic reactions. One common approach is to start with the bipyrimidine core and introduce the substituents through a series of nucleophilic substitution and alkylation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2’-methyl-N-[(oxolan-2-yl)methyl]-[5,5’-bipyrimidin]-2-amine can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl or carbonyl group, while substitution could introduce a different alkyl or aryl group.
Scientific Research Applications
2’-methyl-N-[(oxolan-2-yl)methyl]-[5,5’-bipyrimidin]-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2’-methyl-N-[(oxolan-2-yl)methyl]-[5,5’-bipyrimidin]-2-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-methyl-2-(oxolan-2-yl)propan-1-ol: Similar in structure but with different functional groups.
3-methyl-2-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]pentanoic acid: Another compound with an oxolan-2-yl group but different core structure.
Uniqueness
What sets 2’-methyl-N-[(oxolan-2-yl)methyl]-[5,5’-bipyrimidin]-2-amine apart is its bipyrimidine core, which provides unique electronic properties and potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H17N5O |
---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
5-(2-methylpyrimidin-5-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H17N5O/c1-10-15-5-11(6-16-10)12-7-17-14(18-8-12)19-9-13-3-2-4-20-13/h5-8,13H,2-4,9H2,1H3,(H,17,18,19) |
InChI Key |
PHRRPROZZXADQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CN=C(N=C2)NCC3CCCO3 |
Origin of Product |
United States |
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